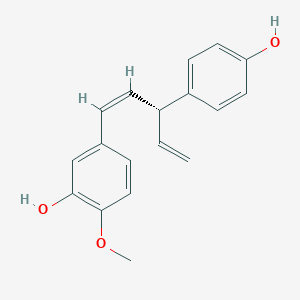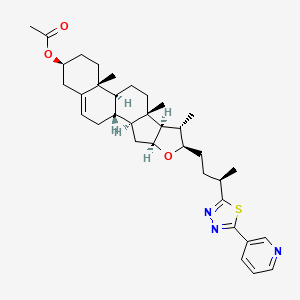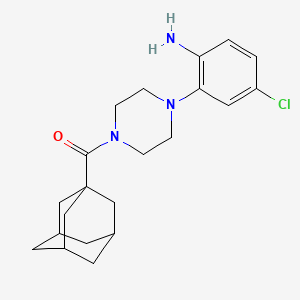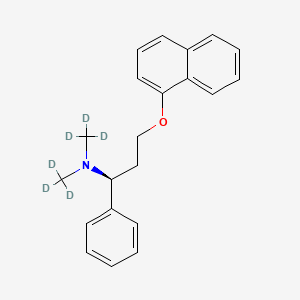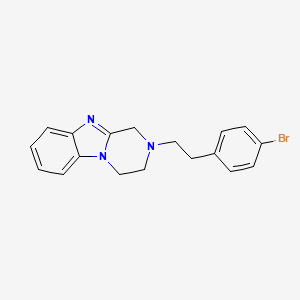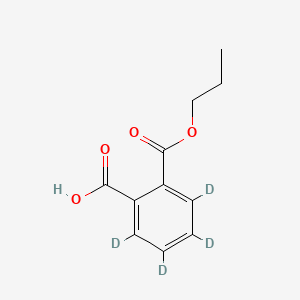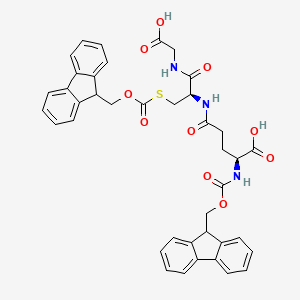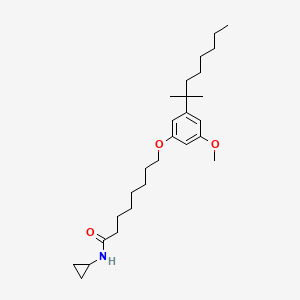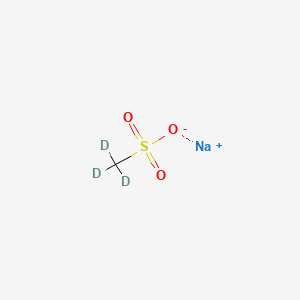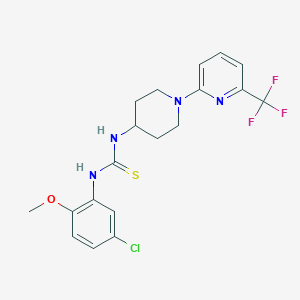
Usp8-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Usp8-IN-2 is a potent inhibitor of ubiquitin-specific protease 8 (USP8), a deubiquitinating enzyme involved in various cellular processes, including protein degradation, endocytosis, and signal transduction. USP8 plays a crucial role in maintaining cellular homeostasis by regulating the ubiquitination status of its substrates. Inhibition of USP8 by this compound has shown potential in countering drug resistance in cancer therapy by modulating immune responses and enhancing antigen presentation .
Vorbereitungsmethoden
The preparation of Usp8-IN-2 involves several synthetic routes and reaction conditions. One method includes the synthesis of substituted thiourea or substituted guanidine derivatives. The process typically involves the following steps :
Synthesis of Intermediate Compounds: Starting materials are reacted under specific conditions to form intermediate compounds.
Formation of this compound: The intermediate compounds undergo further reactions, such as condensation or cyclization, to form the final this compound compound.
Purification: The crude product is purified using techniques like filtration, crystallization, or chromatography to obtain pure this compound.
Analyse Chemischer Reaktionen
Usp8-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Usp8-IN-2 has a wide range of scientific research applications, including:
Cancer Therapy: This compound has shown potential in countering drug resistance in cancer therapy by modulating immune responses and enhancing antigen presentation.
Autophagy Regulation: This compound regulates autophagy flux, which is crucial for controlling intracellular bacterial infections.
Signal Transduction: This compound modulates various signaling pathways, including the NF-κB and Nrf2 pathways, by regulating ubiquitination.
Endosomal Sorting: This compound plays a role in endosomal sorting and trafficking of transmembrane receptors.
Wirkmechanismus
Usp8-IN-2 exerts its effects by inhibiting the deubiquitinating activity of USP8. This inhibition leads to the accumulation of ubiquitinated substrates, affecting various cellular processes. The molecular targets of this compound include transmembrane receptors and signaling molecules involved in immune responses and cell survival . By modulating the ubiquitination status of these targets, this compound can enhance immune responses and counter drug resistance in cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Usp8-IN-2 is unique compared to other USP8 inhibitors due to its specific chemical structure and potent inhibitory activity. Similar compounds include:
DUBs-IN-1: Another USP8 inhibitor with a different chemical structure but similar inhibitory activity.
USP7 Inhibitors: Compounds that inhibit USP7, another deubiquitinating enzyme with similar functions to USP8.
USP15 Inhibitors: Compounds targeting USP15, which also plays a role in regulating ubiquitination and cellular homeostasis.
This compound stands out due to its specific targeting of USP8 and its potential in enhancing immune responses and countering drug resistance in cancer therapy.
Eigenschaften
Molekularformel |
C19H20ClF3N4OS |
|---|---|
Molekulargewicht |
444.9 g/mol |
IUPAC-Name |
1-(5-chloro-2-methoxyphenyl)-3-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]thiourea |
InChI |
InChI=1S/C19H20ClF3N4OS/c1-28-15-6-5-12(20)11-14(15)25-18(29)24-13-7-9-27(10-8-13)17-4-2-3-16(26-17)19(21,22)23/h2-6,11,13H,7-10H2,1H3,(H2,24,25,29) |
InChI-Schlüssel |
XKLBIJSKEVHKCM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NC2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



